crystal structure analysis of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
crystal structure analysis of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
An In-Depth Technical Guide to the Crystal Structure Analysis of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Executive Summary
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a bioisostere for purines. Derivatives such as 7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have garnered significant attention for their roles as kinase inhibitors, adenosine receptor antagonists, and tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors[1][2]. Understanding the precise three-dimensional architecture, electronic distribution, and supramolecular packing of this scaffold is critical for rational structure-based drug design. This whitepaper provides a comprehensive analysis of the crystallographic properties, molecular geometry, and intermolecular interactions characteristic of this compound and its close structural analogs.
Molecular Geometry and Conformational Analysis
The structural integrity of 7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is defined by its fused bicyclic core and the rotational dynamics of its functional groups.
Planarity of the Triazolopyrimidine Core
X-ray crystallographic studies of [1,2,4]triazolo[1,5-a]pyrimidine derivatives reveal that the fused bicyclic system is essentially planar. The extensive electron delocalization across the nine-membered fused ring system enforces this rigidity. In closely related analogs, the mean deviation of atoms from the least-squares plane of the triazolopyrimidine moiety is exceptionally low, typically around 0.010 Å[3]. This planarity is a critical determinant for its biological activity, allowing the core to intercalate or perfectly align within the narrow, hydrophobic hinge regions of kinase ATP-binding pockets.
Hybridization of the 2-Amino Group
A defining feature of the 2-amine substituent is its hybridization state. While primary amines are typically sp3 hybridized with a pyramidal geometry, the exocyclic nitrogen (N5) in this scaffold exhibits near-perfect sp2 hybridization[3].
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Causality: The lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient triazole ring.
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Validation: Crystallographic data confirms that the sum of the bond angles around this nitrogen (e.g., C–N–H and H–N–H) approaches 359.86°, indicating a trigonal planar configuration[3]. This coplanarity is vital for establishing highly directional hydrogen bonds with target proteins.
The 7-(2-Pyridinyl) Substituent Dynamics
The 2-pyridinyl group at the 7-position introduces a critical rotational axis. The dihedral angle between the mean plane of the triazolopyrimidine core and the pyridinyl ring is dictated by a balance between steric hindrance (specifically between the ortho-protons of the pyridine and the C6 proton of the pyrimidine) and the thermodynamic drive for extended π -conjugation. In solid-state lattices, this dihedral angle can vary, but it frequently adopts a slightly twisted conformation (ranging from 6° to 15° in unhindered analogs) to minimize steric clash while maintaining sufficient orbital overlap for electron delocalization[3][4].
Supramolecular Architecture and Crystal Packing
The crystallization of 7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is driven by a highly reproducible, self-assembling network of non-covalent interactions.
Inversion Dimer Formation via Hydrogen Bonding
The primary driver of crystal lattice formation in 2-amino-triazolopyrimidines is the generation of inversion dimers[3][5].
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Mechanism: The planar sp2 hybridized 2-amino group acts as a dual hydrogen-bond donor, while the N3 and N4 atoms of the triazole ring act as potent hydrogen-bond acceptors.
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Result: Molecules pair up in an antiparallel fashion, forming robust N−H⋯N hydrogen bonds. The typical donor-acceptor distance ( D⋯A ) is approximately 2.97 Å, with a highly linear bond angle of ~173.5°, indicative of strong, stabilizing interactions[5].
π−π Stacking Interactions
Once dimers are formed, they pack into continuous 2D layers and 3D lattices driven by π−π stacking[2][3]. The electron-rich nature of the 2-pyridinyl group and the electron-deficient nature of the pyrimidine ring create ideal conditions for offset (slipped) face-to-face stacking.
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Metrics: Centroid-to-centroid distances between overlapping pyrimidine and triazole/pyridine rings of symmetry-related molecules typically measure between 3.51 Å and 3.82 Å[3].
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Slip Angle: A slip angle of approximately 16° to 29° is observed, which minimizes electrostatic repulsion between the π -clouds while maximizing London dispersion forces[3].
Supramolecular assembly pathway driven by directional H-bonding and offset pi-stacking.
Quantitative Crystallographic Data
The following table synthesizes the expected and validated geometric parameters for the core structural motifs of 7-substituted-[1,2,4]triazolo[1,5-a]pyrimidin-2-amines based on high-resolution X-ray diffraction studies[3][4][5].
Table 1: Key Crystallographic Parameters and Hydrogen Bond Geometry
| Structural Parameter | Atoms Involved | Typical Value / Range | Significance |
| Core Planarity | N1/C2/C3/C4/N2/C6/N3/C7/N4 | Mean deviation ~0.010 Å | Enables deep intercalation into receptor hinge regions. |
| Amine Hybridization | Σ angles around N5 | ~359.8° | Confirms sp2 character; enhances H-bond directionality. |
| Dihedral Angle | Core Plane vs. 7-Substituent | 6.0° – 15.0° | Balances steric relief with extended π -conjugation. |
| H-Bond Distance | N5—H ⋯ N3 (Intermolecular) | 2.974 Å | Primary driving force for inversion dimer formation. |
| H-Bond Angle | N5—H ⋯ N3 | ~173.5° | Highly linear, indicating a strong, stable hydrogen bond. |
| π−π Stacking | Centroid ⋯ Centroid | 3.513 Å – 3.824 Å | Stabilizes 3D lattice; mimics protein-ligand π -stacking. |
Experimental Methodology: Synthesis and Crystallization
To achieve self-validating crystallographic data, the synthesis and crystallization must yield high-purity, defect-free single crystals. The following protocol outlines the optimal workflow.
Step 1: Cyclocondensation (Synthesis)
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Reagents: Combine equimolar amounts (e.g., 10 mmol) of 3,5-diamino-1,2,4-triazole and 1-(2-pyridinyl)butane-1,3-dione (or the corresponding enone)[2][6].
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Reaction: Suspend the reagents in 15 mL of glacial acetic acid.
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Conditions: Subject the mixture to reflux for 4–6 hours, or utilize microwave irradiation at 120°C for 15 minutes to drive the cyclization[1].
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Isolation: Cool the mixture to room temperature, precipitate the crude product using cold diethyl ether or water, and isolate via vacuum filtration[6].
Step 2: Single Crystal Growth
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Solvent Selection: Dissolve the crude 7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine in a minimum volume of a boiling solvent mixture (typically Ethanol/DMF or Methanol/Dichloromethane)[2][6].
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Evaporation: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free crystallization vial.
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Maturation: Puncture the cap with a single needle hole and allow the solvent to evaporate slowly at a controlled ambient temperature (20–22°C) in a vibration-free environment for 5–10 days.
Step 3: X-Ray Diffraction Data Collection
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Mounting: Select a crystal with distinct faces (e.g., dimensions ~0.2 x 0.15 x 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil.
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Diffraction: Collect data using a diffractometer equipped with a CCD or CMOS detector and graphite-monochromated Mo- Kα radiation ( λ=0.71073 Å) at 100–293 K[2].
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Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the final R1 value is < 0.05 to validate structural accuracy[2].
Workflow for the synthesis and crystallographic analysis of triazolopyrimidines.
Conclusion
The crystal structure analysis of 7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine reveals a highly optimized, planar scaffold capable of forming robust, predictable supramolecular networks. The sp2 hybridized exocyclic amine and the precisely angled 7-pyridinyl substituent work in tandem to facilitate directional hydrogen bonding and π−π stacking. These crystallographic insights are indispensable for computational chemists and structural biologists aiming to dock this pharmacophore into target proteins, ensuring that in silico models accurately reflect the thermodynamic realities of the molecule's solid-state and biologically active conformations.
References
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Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine - PMC National Institutes of Health (NIH) URL:[Link]
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1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity MDPI URL:[Link]
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Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors OSTI.GOV URL:[Link]
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2-Amino-5-methyl-3-(2-oxo-2-phenylethyl)-7-phenyl-4,5,6,7-tetrahydro-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium bromide ethanol monosolvate National Institutes of Health (NIH) URL:[Link]
Sources
- 1. osti.gov [osti.gov]
- 2. 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | 338793-17-2 | Benchchem [benchchem.com]
- 3. Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-methyl-3-(2-oxo-2-phenylethyl)-7-phenyl-4,5,6,7-tetrahydro-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium bromide ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
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